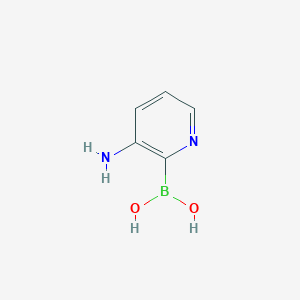
3-Aminopyridine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with an amino substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminopyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation.
Palladium-Catalyzed Cross-Coupling: The palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane is another effective method.
Directed Ortho-Metallation (DoM) Followed by Borylation: This method involves the metalation of the pyridine ring at the ortho position relative to the amino group, followed by borylation to introduce the boronic acid group.
Industrial Production Methods
Industrial production of (3-aminopyridin-2-yl)boronic acid typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst, forming carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Boronic Esters and Borates: Formed from oxidation reactions.
Scientific Research Applications
(3-Aminopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-aminopyridin-2-yl)boronic acid depends on its specific application:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Affinity Ligand: The compound can bind to cis-diol-containing biomolecules, facilitating their separation and purification in affinity chromatography.
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyridin-3-yl)boronic acid: Similar structure but with the amino group at the 2-position.
(2-Aminopyridin-5-yl)boronic acid: Similar structure but with the amino group at the 5-position.
(2-Aminopyridin-4-yl)boronic acid: Similar structure but with the amino group at the 4-position.
Uniqueness
(3-Aminopyridin-2-yl)boronic acid is unique due to the specific positioning of the amino and boronic acid groups, which can influence its reactivity and binding properties. This unique arrangement allows for distinct interactions in chemical reactions and biological applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H7BN2O2 |
|---|---|
Molecular Weight |
137.93 g/mol |
IUPAC Name |
(3-aminopyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H,7H2 |
InChI Key |
LIJKNJYADARDNG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=N1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















